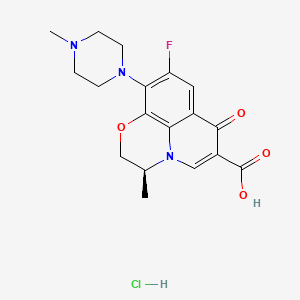
2,3-Dichloro-6-(trifluoromethyl)quinoxaline
Übersicht
Beschreibung
2,3-Dichloro-6-(trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C9H3Cl2F3N2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline consists of 9 carbon atoms, 3 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C9H3Cl2F3N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-6-(trifluoromethyl)quinoxaline include its molecular weight, which is 267.035 Da . It is a solid substance . More specific properties like melting point, boiling point, and density are not provided in the search results for this specific compound.Wissenschaftliche Forschungsanwendungen
Application 1: Agrochemicals and Pharmaceuticals
- Specific Scientific Field: Agrochemicals and Pharmaceuticals .
- Summary of the Application: “2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)” is used as a chemical intermediate for the synthesis of several crop-protection products . It’s in the highest demand among all the trifluoromethylpyridine (TFMP) derivatives .
- Methods of Application or Experimental Procedures: The production of 2,3,5-DCTF can be achieved by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes: The major use of TFMP derivatives, including 2,3,5-DCTF, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Application 2: Anti-Cancer & Anti-Proliferative Activity
- Specific Scientific Field: Oncology .
- Summary of the Application: Quinoxaline derivatives have shown potential in cancer treatment. Some compounds, such as 6-bromo-3- (4-methoxystyryl)quinoxaline-2 (1 H)-one, have shown high activity against cancer cell lines .
- Methods of Application or Experimental Procedures: These compounds are typically synthesized and then tested against various cancer cell lines in vitro .
- Results or Outcomes: The results have been promising, with some compounds showing higher activity than standard drugs like doxorubicin .
Application 3: Anti-Microbial Activity
- Specific Scientific Field: Microbiology .
- Summary of the Application: Quinoxaline derivatives have been found to possess anti-microbial properties .
- Methods of Application or Experimental Procedures: These compounds are synthesized and then tested against various strains of bacteria and fungi .
- Results or Outcomes: The results have shown that some quinoxaline derivatives can effectively inhibit the growth of these microorganisms .
Application 4: Anti-Convulsant Activity
- Specific Scientific Field: Neurology .
- Summary of the Application: Quinoxaline derivatives have shown potential in the treatment of seizures .
- Methods of Application or Experimental Procedures: These compounds are typically synthesized and then tested for their anti-convulsant activity .
- Results or Outcomes: The results have shown that some quinoxaline derivatives can effectively control seizures .
Application 5: Anti-Tuberculosis Activity
- Specific Scientific Field: Infectious Diseases .
- Summary of the Application: Quinoxaline derivatives have been found to possess anti-tuberculosis properties .
- Methods of Application or Experimental Procedures: These compounds are synthesized and then tested against Mycobacterium tuberculosis .
- Results or Outcomes: The results have shown that some quinoxaline derivatives can effectively inhibit the growth of Mycobacterium tuberculosis .
Application 6: Anti-Malarial Activity
- Specific Scientific Field: Parasitology .
- Summary of the Application: Quinoxaline derivatives have been found to possess anti-malarial properties .
- Methods of Application or Experimental Procedures: These compounds are synthesized and then tested against Plasmodium falciparum .
- Results or Outcomes: The results have shown that some quinoxaline derivatives can effectively inhibit the growth of Plasmodium falciparum .
Safety And Hazards
Safety information for 2,3-Dichloro-6-(trifluoromethyl)quinoxaline indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3N2/c10-7-8(11)16-6-3-4(9(12,13)14)1-2-5(6)15-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTQVWHSMBWEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433485 | |
| Record name | 2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-(trifluoromethyl)quinoxaline | |
CAS RN |
55686-95-8 | |
| Record name | 2,3-Dichloro-6-(trifluoromethyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55686-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-dichloro-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



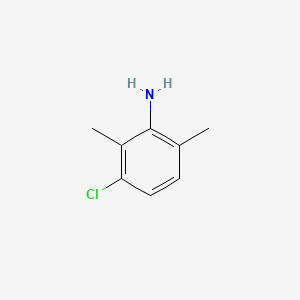
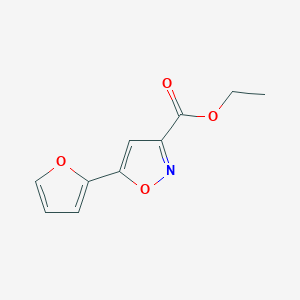

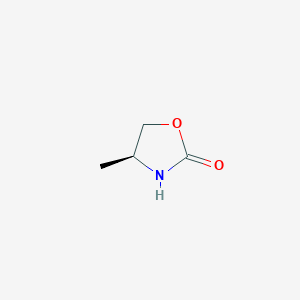




![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1588705.png)
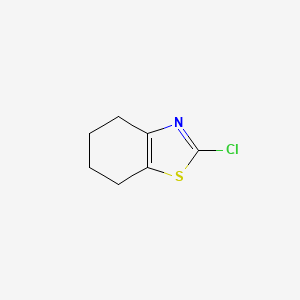

![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)

